"4-Methoxy-n-(3-methylphenoxy)benzamide" chemical properties and structure
"4-Methoxy-n-(3-methylphenoxy)benzamide" chemical properties and structure
Executive Summary
In the landscape of modern organic synthesis and drug discovery, N-aryloxybenzamides have emerged as highly versatile scaffolds. Specifically, 4-Methoxy-N-(3-methylphenoxy)benzamide represents a structurally optimized derivative that serves a dual purpose: it acts as a robust precursor for the atom-economical synthesis of ortho-hydroxyaryl amides via C–H functionalization, and it provides a privileged pharmacophore for exploring biological targets such as sirtuin 2 (SIRT2) and inflammatory pathways.
As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical properties, synthetic methodologies, and mechanistic reactivity of this compound. The protocols detailed herein are designed to be self-validating, ensuring that researchers can reproducibly synthesize and utilize this molecule without relying on costly or toxic transition-metal catalysts.
Molecular Architecture and Physicochemical Profiling
The structural core of 4-Methoxy-N-(3-methylphenoxy)benzamide features an N–O linkage connecting a 4-methoxybenzoyl moiety to a 3-methylphenoxy group. This specific architecture is highly reactive due to the relatively weak N–O bond, which can act as an internal oxidant in catalytic cycles. The electron-donating methoxy group on the benzoyl ring enhances the nucleophilicity of the amide nitrogen during rearrangement events, while the meta-methyl substitution on the phenoxy ring provides steric and electronic tuning for downstream regioselective C–H functionalization.
Table 1: Physicochemical and Computed Properties
Quantitative data summarizing the compound's suitability for both synthetic scaling and early-stage drug development.
| Property | Value | Significance |
| Molecular Formula | C15H15NO3 | Defines the core N-aryloxybenzamide scaffold. |
| Molecular Weight | 257.29 g/mol | Well within Lipinski’s Rule of 5 for oral bioavailability. |
| Hydrogen Bond Donors | 1 (N-H) | Facilitates hydrogen bonding within target protein pockets. |
| Hydrogen Bond Acceptors | 3 (O atoms) | Enhances dipole interactions and aqueous solubility. |
| Rotatable Bonds | 4 | Provides necessary conformational flexibility for induced-fit binding. |
| Topological Polar Surface Area | 47.5 Ų | Optimal range for excellent cellular membrane permeability. |
Synthetic Methodology: The O-Arylation Paradigm
Historically, the synthesis of N-aryloxyamides required multi-step protocols involving Chan-Lam couplings followed by deprotection and benzoylation. However, modern methodologies favor a one-step, transition-metal-free O-arylation of benzohydroxamic acids using diaryliodonium salts [1].
Step-by-Step Experimental Protocol
Objective: Synthesis of 4-Methoxy-N-(3-methylphenoxy)benzamide via hypervalent iodine-mediated arylation.
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Rationale & Causality: Utilizing bis(3-methylphenyl)iodonium chloride allows for direct O-arylation. By avoiding copper or palladium catalysts, we eliminate the need for rigorous heavy-metal purging, a critical advantage when synthesizing pharmaceutical intermediates.
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Preparation of the Nucleophile: In a flame-dried, 1-L round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzohydroxamic acid (50 mmol, 1.0 equiv) in 500 mL of anhydrous ethanol.
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Causality: Anhydrous ethanol is strictly required to prevent the competitive hydrolysis of the highly electrophilic iodonium salt.
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Deprotonation: Add Potassium tert-butoxide (KOtBu, 55 mmol, 1.1 equiv) in a single portion. Stir under a continuous flow of N₂ for 1 hour at 22–25 °C.
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Validation Check: The suspension will transition to a clear, colorless solution, confirming the complete generation of the highly nucleophilic potassium hydroxamate salt.
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Electrophile Addition: Introduce bis(3-methylphenyl)iodonium chloride (50 mmol, 1.0 equiv) portion-wise over 5 minutes.
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Causality: Portion-wise addition mitigates the exothermic nature of the reaction with the hypervalent iodine species, preventing thermal degradation of the N-O bond.
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Reaction Progression: Stir the mixture under N₂ for 16 hours at room temperature.
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Validation Check: The reaction is self-indicating; the mixture will turn into a turbid pale brown solution as the byproduct (3-iodotoluene) and potassium chloride precipitate out of solution.
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Workup & Isolation: Filter the undissolved solids. Concentrate the filtrate under reduced pressure (20 mm Hg, 40 °C). Dissolve the residue in ethyl acetate, wash twice with deionized water to remove residual salts, and dry over MgSO₄. Purify via flash column chromatography (silica gel, 1:4 EtOAc:Hexanes).
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Validation Check: The target compound elutes with an Rf of ~0.40. Confirm identity via LC-MS (m/z[M+H]+ 258.1).
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Workflow for the transition-metal-free synthesis of the target N-aryloxybenzamide.
Mechanistic Reactivity: The N-O Bond as an Internal Oxidant
The defining characteristic of 4-Methoxy-N-(3-methylphenoxy)benzamide is its ability to undergo intramolecular rearrangement. The N–O bond acts as an internal oxidant, driving the ortho-C–H amidation of the phenol ring [2]. This transformation is highly prized for its 100% atom economy.
While early methods relied on harsh Lewis acids like AlCl₃ to mediate the migration of the benzamido group [4], recent advancements have demonstrated that mild bases (e.g., KOAc) can facilitate this rearrangement smoothly without transition metals. Furthermore, in Rh(III)-catalyzed systems, the N–O bond oxidatively adds to the metal center, generating a reactive nitrenoid species that directs functionalization [3].
Table 2: Optimization of Intramolecular ortho-C-H Amidation Rearrangement
Comparative analysis of reaction conditions driving the N-O bond cleavage and migration.
| Catalyst / Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality |
| None | CH₂Cl₂ | 25 | <5% | Insufficient thermal energy to cleave the N-O bond. |
| AlCl₃ (Lewis Acid) | CH₂Cl₂ | 25 | 45% | Promotes migration via electron-deficient nitrogen, but yields side products. |
| K₂CO₃ | Toluene | 100 | 38% | Weak basicity leads to incomplete deprotonation and sluggish rearrangement. |
| KOAc | Toluene | 100 | 72% | Optimal basicity facilitates concerted N-O cleavage and ortho-attack. |
The Rearrangement Mechanism
When subjected to optimal basic conditions (KOAc, 100 °C), the amide nitrogen is deprotonated. This triggers the heterolytic cleavage of the weak N–O bond, generating a highly reactive amidyl radical or nitrenium equivalent. Due to the proximity effect, this intermediate immediately attacks the ortho-position of the 3-methylphenoxy ring. Subsequent rearomatization yields the ortho-hydroxyaryl amide.
Mechanistic pathway of base-promoted intramolecular ortho-C-H amidation.
Pharmaceutical and Biological Implications
Beyond its utility as a synthetic building block, the benzamide scaffold is a privileged structure in medicinal chemistry. Derivatives closely related to 4-Methoxy-N-(3-methylphenoxy)benzamide, such as N-arylsulfamoylbenzamides and N-aralkyl-O-ethoxybenzamides, have been extensively studied for their biological activity.
Notably, these scaffolds have demonstrated potent efficacy as inhibitors of human sirtuin type 2 (SIRT2) [5]. Inhibition of SIRT2 is neuroprotective, showing promise in models of Parkinson's and Huntington's diseases. The conformational flexibility provided by the N-O-Aryl linkage allows the molecule to occupy deep hydrophobic binding pockets within the SIRT2 active site. Furthermore, the 4-methoxy substitution enhances the electron density of the benzoyl ring, which can engage in favorable cation-π interactions with active-site arginine or lysine residues.
References
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Preparation of (Z)-N-Phenoxybenzimidoyl Chloride (Organic Syntheses) Source: Organic Syntheses, Vol. 102, p. 143 (2025) URL:[Link]
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ortho-C–H Amidation of Phenols through Intramolecular Rearrangement of N-Phenoxyarylamides Source: Organic Letters, American Chemical Society URL:[Link]
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Rh(III)-Catalyzed Redox-Neutral Unsymmetrical C–H Alkylation and Amidation Reactions of N-Phenoxyacetamides Source: Journal of the American Chemical Society URL:[Link]
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AlCl3-mediated migration of the benzamido group of N-phenoxybenzamide derivatives to the phenyl group Source: Journal of The Chemical Society-Perkin Transactions 1 (Semantic Scholar) URL:[Link]
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3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) Source: Bioorganic & Medicinal Chemistry Letters (PubMed / NIH) URL:[Link]
